2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]isothiazol-2(3H)-yl moiety, a fluorophenyl group, and a propanamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide typically involves multiple steps, starting with the preparation of the benzo[d]isothiazol-2(3H)-yl core This core can be synthesized through the reaction of appropriate starting materials under controlled conditions, such as the use of oxidizing agents to introduce the dioxido and oxo functionalities
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functionalities.
Reduction: Reduction reactions can be used to modify the oxo and dioxido groups, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, potentially serving as a building block for pharmaceuticals or advanced materials.
Biology: Its reactivity and functional groups may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: In industrial applications, it might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide exerts its effects depends on its interactions with molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide: This compound shares the benzo[d]isothiazol-2(3H)-yl core but lacks the fluorophenyl and propanamide groups, resulting in different reactivity and applications.
2-benzylidene-3-oxobutanamide: This compound features a similar oxo group but has a different overall structure, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide lies in its combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. The presence of the fluorophenyl group, in particular, can enhance its stability and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c1-10(15(20)18-12-6-4-5-11(17)9-12)19-16(21)13-7-2-3-8-14(13)24(19,22)23/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMHQGMHFCWCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.